2,6-Diisopropylphenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-isothiocyanato-1,3-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NS/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-7,9-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGOUCYIYIFQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179991 | |
| Record name | 2,6-Diisopropylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25343-70-8 | |
| Record name | 2-Isothiocyanato-1,3-bis(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25343-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diisopropylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diisopropylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diisopropyl-2-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is 2,6-diisopropylphenyl isothiocyanate
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2,6-diisopropylphenyl isothiocyanate chemical structure and properties
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synthesis pathway for 2,6-diisopropylphenyl isothiocyanate
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physical characteristics of 2,6-diisopropylphenyl isothiocyanate
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2,6-diisopropylphenyl isothiocyanate spectroscopic data (NMR, IR, Mass Spec)
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1H and 13C NMR chemical shifts for 2,6-diisopropylphenyl isothiocyanate
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reactivity of the isothiocyanate functional group
Commencing Research on Reactivity
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electrophilicity of 2,6-diisopropylphenyl isothiocyanate
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Exploring Electrophilicity of Compound
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Analyzing Electrophilicity Factors
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potential biological activities of aryl isothiocyanates
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solubility of 2,6-diisopropylphenyl isothiocyanate in common lab solvents
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Formulating Research Strategy
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discovery and history of sterically hindered isothiocyanates
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fundamental reactions involving isothiocyanates
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2,6-diisopropylphenyl isothiocyanate safety data sheet and hazards
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Methodological & Application
experimental protocol for IPr-Cl synthesis from 2,6-diisopropylphenyl isothiocyanate
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role of 2,6-diisopropylphenyl isothiocyanate in organometallic catalyst development
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applications of 2,6-diisopropylphenyl isothiocyanate in organic synthesis
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preparation of bulky thiourea derivatives from 2,6-diisopropylphenyl isothiocyanate
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laboratory procedure for handling air-sensitive isothiocyanates
Starting Research Phase
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Confirming Sensitivity Details
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Analyzing Supporting Data
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step-by-step synthesis of isothiocyanates from primary amines
Beginning the Search
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Exploring Synthetic Pathways
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Analyzing the Data
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use of 2,6-diisopropylphenyl isothiocyanate in synthesizing bioactive molecules
Beginning Research Phase
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Defining Search Parameters
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Outlining Project Scope
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reaction of 2,6-diisopropylphenyl isothiocyanate with nucleophiles
Initiating Research on Nucleophiles
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Analyzing Reaction Parameters
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Compiling Search Data
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large-scale preparation of 2,6-diisopropylphenyl isothiocyanate
Beginning Research Efforts
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Analyzing Synthetic Routes
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Planning Synthesis Workflow
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Defining the Scope
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Outlining the Approach
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analytical techniques for monitoring isothiocyanate reactions
Starting Research on ITCs
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Initiating Comprehensive Literature Review
2,6-diisopropylphenyl isothiocyanate as a building block in materials science
Starting Initial Research
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Initiating In-Depth Investigation
Commencing Application Note Creation
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creating coordination complexes with isothiocyanate-derived ligands
Beginning Research Phase
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Troubleshooting & Optimization
improving yields in reactions with 2,6-diisopropylphenyl isothiocyanate
Commencing Data Gathering
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Analyzing Reaction Conditions
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purification methods for crude 2,6-diisopropylphenyl isothiocyanate
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stability and decomposition of 2,6-diisopropylphenyl isothiocyanate
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troubleshooting failed reactions involving 2,6-diisopropylphenyl isothiocyanate
Welcome to the technical support resource for 2,6-diisopropylphenyl isothiocyanate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but sterically hindered reagent. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a crucial building block in organic synthesis, primarily used for the preparation of N-heterocyclic carbenes (NHCs) and sterically demanding thiourea derivatives. The bulky 2,6-diisopropylphenyl group provides significant steric shielding, which is instrumental in stabilizing reactive species like NHCs or in directing the stereochemical outcome of reactions. These NHCs are widely employed as ligands in transition-metal catalysis, while the thioureas serve as organocatalysts or intermediates in the synthesis of complex molecules.
Q2: How should I properly store and handle this compound?
This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is best kept in a cool, dry place away from direct sunlight. When handling, always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
Q3: What are the common solvents and reaction temperatures for reactions involving this isothiocyanate?
The choice of solvent and temperature is highly dependent on the specific reaction. For the synthesis of thioureas via reaction with amines, common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN). These reactions are often carried out at room temperature. However, due to the steric hindrance of the 2,6-diisopropylphenyl group, heating may be necessary to drive the reaction to completion. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Failed Reactions
Issue 1: Low or No Conversion to the Desired Product
You've set up your reaction of this compound with a primary or secondary amine to form a thiourea, but after several hours, you observe little to no product formation.
The primary culprit is often the significant steric hindrance imposed by the two isopropyl groups on the phenyl ring. This bulkiness can dramatically slow down the rate of nucleophilic attack by the amine on the electrophilic carbon of the isothiocyanate group.
Caption: Troubleshooting workflow for low reaction conversion.
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Verify Reagent Quality: Ensure that the this compound and the amine are pure and dry. Moisture can hydrolyze the isothiocyanate.
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Increase Temperature: Gently heat the reaction mixture. A temperature range of 40-80 °C is a good starting point. Use a reflux condenser if necessary. The increased thermal energy helps overcome the activation energy barrier imposed by steric hindrance.
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Catalysis: The addition of a catalytic amount (1-5 mol%) of a non-nucleophilic base like triethylamine (Et3N) or a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. These catalysts can activate either the isothiocyanate or the amine, facilitating the reaction.
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Solvent Choice: If the reaction is still sluggish, consider switching to a higher-boiling point solvent like toluene or 1,4-dioxane to allow for higher reaction temperatures.
Issue 2: Formation of an Unexpected Side Product
You observe a significant amount of a side product in your reaction mixture, complicating purification and reducing the yield of your desired thiourea.
The most common side product is a urea derivative, which forms if water is present in the reaction. The isothiocyanate can react with water to form an unstable carbamic acid, which then decomposes to 2,6-diisopropylaniline. This aniline can then react with another molecule of the isothiocyanate to form a symmetrical thiourea, or with the starting isothiocyanate to form a urea if the initial hydrolysis was to the isocyanate.
Caption: Side product formation pathway due to moisture.
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Strict Anhydrous Conditions:
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Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas.
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Use anhydrous solvents. Solvents from a solvent purification system are ideal. If using bottled anhydrous solvents, use a fresh bottle and transfer via syringe or cannula.
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Run the reaction under a positive pressure of nitrogen or argon.
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Purification Strategy:
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If the side product has formed, it can often be separated from the desired product by column chromatography on silica gel. The polarity difference between the desired thiourea and the symmetrical thiourea is usually sufficient for separation. A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is typically effective.
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Experimental Protocols
General Protocol for the Synthesis of a Sterically Hindered Thiourea
This protocol provides a robust starting point for the synthesis of N-(2,6-diisopropylphenyl)-N'-alkyl/aryl thioureas.
Materials:
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This compound (1.0 equiv)
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Primary or secondary amine (1.0-1.2 equiv)
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Triethylamine (Et3N) (optional, 0.05 equiv)
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Round-bottom flask, magnetic stirrer, and inert gas setup
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add the amine and dissolve it in the anhydrous solvent.
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Add the this compound to the solution at room temperature.
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If the reaction is slow, add the catalytic amount of triethylamine.
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Stir the reaction at room temperature and monitor its progress by TLC. If the reaction does not proceed, gradually heat the mixture to reflux.
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Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0-1.2 equiv of amine | A slight excess of the less expensive reagent can drive the reaction to completion. |
| Solvent | Anhydrous DCM, THF, Toluene | Choice depends on the required reaction temperature and solubility of reagents. |
| Temperature | 25 °C to reflux | Start at room temperature; increase heat only if necessary to overcome steric hindrance. |
| Catalyst | Et3N, DMAP (1-5 mol%) | Accelerates the reaction by activating one of the reactants. |
References
- Synthesis and application of N-heterocyclic carbene ligands.Chemical Reviews. [Link]
- Thiourea Derivatives and Their Applications in Organic Synthesis.Chemical Reviews. [Link]
- Strategies for the Synthesis of Sterically Hindered Molecules.
optimizing temperature and time for isothiocyanate addition reactions
Starting Data Collection
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catalyst poisoning by isothiocyanate impurities
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workup procedures for reactions containing thiourea byproducts
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avoiding unwanted polymerization in isothiocyanate reactions
Exploring Polymerization Pathways
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how to drive isothiocyanate reactions to completion
Technical Support Center: Isothiocyanate Reactions
A Guide for Scientists on Achieving Complete Thiourea Formation
Welcome to the technical support center for isothiocyanate chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to overcome common challenges in isothiocyanate reactions. This guide is structured to help you diagnose issues, optimize your protocols, and drive your reactions to completion with high purity and yield.
Core Principles: The Isothiocyanate-Amine Reaction
The reaction between an isothiocyanate (R-N=C=S) and a primary or secondary amine (R'-NH₂) is a cornerstone of bioconjugation, labeling, and synthetic chemistry. The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic central carbon of the isothiocyanate group. This forms a stable thiourea linkage. While often straightforward, the reaction's success is highly sensitive to steric hindrance, electronics, solvent, and temperature.
Diagram 1: General Mechanism of Thiourea Formation
Caption: Nucleophilic attack by the amine on the isothiocyanate carbon leads to the formation of a stable thiourea product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Category 1: Incomplete Conversion & Slow Reactions
Q1: My reaction has stalled and won't go to completion, even after an extended time. What are the primary factors to investigate?
When a reaction stalls, it's often due to a combination of factors that reduce the effective reactivity of your starting materials.
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Reactivity of the Amine: The nucleophilicity of the amine is paramount. Aromatic amines (like aniline) are significantly less reactive than aliphatic amines (like cyclohexylamine) due to the delocalization of the nitrogen's lone pair into the aromatic ring. Check the electronic properties of your amine. Electron-withdrawing groups will decrease its reactivity, while electron-donating groups will increase it.
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Steric Hindrance: This is a major cause of slow or incomplete reactions. If the amine is secondary, or if there are bulky groups near the amine nitrogen or the isothiocyanate group, the reactants may struggle to approach each other. In such cases, more forcing conditions are necessary.
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Solvent Choice: The reaction generally proceeds faster in polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents can solvate the charged transition state, lowering the activation energy. Protic solvents (like water or alcohols) can hydrogen bond with the amine, reducing its nucleophilicity and slowing the reaction.
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Temperature: Many isothiocyanate reactions proceed well at room temperature. However, for unreactive partners, heating is often required. A modest increase to 40-60 °C can significantly increase the reaction rate without promoting significant degradation.
Q2: The amine I'm using is sterically hindered or electronically deactivated. How can I accelerate the reaction?
This is a classic challenge. Brute-force heating can sometimes lead to side products. A more controlled approach is often better.
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Increase Concentration: Le Chatelier's principle is on your side. Running the reaction at a higher concentration increases the frequency of molecular collisions, which can help drive the reaction to completion.
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Use a Catalyst: For particularly challenging couplings, a catalyst can be highly effective. Non-nucleophilic bases are preferred.
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Tertiary Amines: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the amine, increasing its nucleophilicity. However, they should be used catalytically (0.1-0.2 equivalents) as they can also react with the isothiocyanate, albeit reversibly.
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DMAP/DBU: For very stubborn cases, stronger, non-nucleophilic bases like 4-dimethylaminopyridine (DMAP) or 1,8-diazabicycloundec-7-ene (DBU) can be employed, but use them with caution and at low temperatures initially, as they can promote side reactions.
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Extended Reaction Time & Heat: For hindered systems, reactions may simply require more time (24-48 hours) and gentle heating (as mentioned above). Monitor the reaction closely to find the sweet spot between conversion and degradation.
Q3: Is my choice of solvent hindering the reaction?
Absolutely. The solvent plays a critical role beyond just dissolving the reactants.
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Avoid Reactive Solvents: Primary or secondary amine solvents (or impurities) will compete with your substrate. Protic solvents like methanol or ethanol can slowly react with isothiocyanates to form thiocarbamates, especially at elevated temperatures. While often slow, this can be a yield-reducing side reaction over long reaction times.
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Optimize Polarity: As a rule of thumb, polar aprotic solvents are best. Dichloromethane (DCM) and chloroform are less polar options that are also effective and can simplify work-up due to their volatility.
| Solvent | Type | Boiling Point (°C) | Notes & Recommendations |
| DMF | Polar Aprotic | 153 | Excellent dissolving power. Good for sluggish reactions. Can be difficult to remove. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Good general-purpose solvent. Easier to remove than DMF. |
| DMSO | Polar Aprotic | 189 | Very high dissolving power, but very difficult to remove. Use for highly insoluble substrates. |
| DCM | Nonpolar Aprotic | 40 | Good for reactions at or below room temperature. Easy to remove. |
| THF | Polar Aprotic | 66 | A good alternative to DCM, slightly more polar. |
| Pyridine | Polar Aprotic/Basic | 115 | Can act as both a solvent and a base catalyst. Useful for certain substrates. |
Category 2: Side Product Formation & Low Yield
Q4: I'm observing significant side products. What are the likely culprits and how can I minimize them?
Side products typically arise from the isothiocyanate reacting with something other than your target amine.
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Reaction with Water: Isothiocyanates can react with water, especially under basic conditions, to hydrolyze back to the corresponding amine. Ensure your solvents are anhydrous and, if necessary, run the reaction under an inert atmosphere (Nitrogen or Argon).
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Self-Polymerization: While less common, some isothiocyanates can dimerize or polymerize, especially if stored improperly or heated excessively.
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Reaction with Nucleophilic Catalysts: As mentioned, catalysts like TEA can react with the isothiocyanate. While this is often reversible, it can sometimes lead to downstream impurities. This is why non-nucleophilic bases like DBU are sometimes preferred.
Q5: My isothiocyanate seems to be degrading during the reaction. How can I improve its stability?
Isothiocyanates vary widely in stability. Aromatic isothiocyanates are generally more stable than aliphatic ones.
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Control Temperature: Avoid excessive heat. If you must heat the reaction, do so incrementally and monitor for the appearance of degradation products by TLC or LC-MS.
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pH Control: Isothiocyanates are most stable under neutral to slightly acidic conditions. Strongly basic conditions can promote hydrolysis and other side reactions. If using a base catalyst, use it judiciously.
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Limit Exposure to Nucleophiles: This includes water, alcohols, and even ambient moisture. Using anhydrous solvents and an inert atmosphere is best practice for sensitive substrates.
Frequently Asked Questions (FAQs)
FAQ 1: How can I monitor the progress of my isothiocyanate reaction? Monitoring is crucial for knowing when the reaction is complete and avoiding unnecessary heating or side reactions.
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Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent (usually the amine or isothiocyanate) and the appearance of a new spot for the thiourea product indicates progress. The thiourea product is typically more polar than the isothiocyanate and less polar than the amine.
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LC-MS (Liquid Chromatography-Mass Spectrometry): For more complex reactions or when TLC is ambiguous, LC-MS is ideal. It allows you to track the consumption of starting materials and the formation of the product by mass, providing unambiguous confirmation.
FAQ 2: Do I need to run my reaction under an inert atmosphere? For most robust isothiocyanates and amines, it is not strictly necessary for short reaction times at room temperature. However, it is highly recommended if:
-
Your isothiocyanate is particularly valuable or known to be sensitive.
-
The reaction requires prolonged heating.
-
You are using anhydrous solvents and want to prevent the introduction of atmospheric moisture.
FAQ 3: What is the best way to store my isothiocyanate starting material? Store isothiocyanates in a cool, dry place, preferably in a desiccator or under an inert atmosphere. Refrigeration (2-8 °C) is often recommended. Always check the supplier's storage recommendations. Over time, exposure to moisture can cause degradation.
FAQ 4: Can I use a catalyst for this reaction? Which one should I choose? Yes, catalysts are very useful for challenging reactions.
| Catalyst | Type | Recommended Use Case | Considerations |
| Triethylamine (TEA) | Tertiary Amine Base | General purpose for slow reactions with aliphatic amines. | Can react with R-NCS. Use 0.1-0.5 equivalents. |
| DIPEA | Hindered Amine Base | Good for when TEA might cause side reactions. | More sterically hindered and less nucleophilic than TEA. |
| Pyridine | Basic Solvent/Catalyst | Often used as a solvent for reactions with deactivated anilines. | Can be difficult to remove. |
| DBU | Non-nucleophilic Base | For highly deactivated or sterically hindered amines. | Very strong base; can promote other side reactions if not used carefully. |
| DMAP | Nucleophilic Catalyst | Highly effective but can be difficult to separate from the product. | Use in very small amounts (0.01-0.1 eq). |
Diagram 2: Troubleshooting Workflow for Incomplete Reactions
Caption: A systematic workflow for diagnosing and solving incomplete isothiocyanate reactions.
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Thioureas
This protocol provides a general starting point. Molar equivalents and solvent volumes should be optimized for your specific substrates.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., acetonitrile or DMF, approx. 0.1-0.5 M concentration).
-
Reactant Addition: In a separate vial, dissolve the isothiocyanate (1.0-1.1 equivalents) in a minimal amount of the same solvent. Add this solution dropwise to the stirring amine solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. If the amine is unreactive, heat the mixture to 40-60 °C.
-
Monitoring: Monitor the reaction's progress every 1-2 hours using TLC or LC-MS (see Protocol 2).
-
Work-up: Once the limiting reagent is consumed, cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can then be purified.
-
Purification: Purification is commonly achieved by recrystallization or flash column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting amine (SM-A), starting isothiocyanate (SM-I), and reaction mixture (R).
-
Spot the Plate: Using a capillary tube, carefully spot a small amount of the dissolved amine, the dissolved isothiocyanate, and the reaction mixture onto their respective lanes.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). The solvent should be below the baseline. Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Most aromatic compounds will be visible. Staining (e.g., with potassium permanganate or ninhydrin for amines) may be necessary.
-
Analysis: The reaction is complete when the spot corresponding to the limiting starting material has completely disappeared from the 'R' lane, and a new product spot is clearly visible.
References
- The Behavior of Isothiocyanates in Solution. (Journal of Organic Chemistry) - [Link]
- Kinetics and Mechanism of the Reaction of Isothiocyanates with Amines. (ScienceDirect) - [Link]
- Reactions of Isothiocyanates with Alcohols. (Journal of the American Chemical Society) - [Link]
Technical Support Center: Purification Strategies for Syntheses Involving 2,6-Diisopropylaniline
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the removal of unreacted 2,6-diisopropylaniline from synthetic reaction mixtures. The methodologies discussed are grounded in established chemical principles and validated through practical application in the field.
Introduction
2,6-Diisopropylaniline is a common building block in modern organic synthesis, prized for its steric bulk which is instrumental in stabilizing low-coordinate metal complexes or directing the stereochemical outcome of a reaction. However, this same steric hindrance, combined with its high boiling point and relatively low polarity, can present significant challenges during product purification. This guide offers a systematic approach to tackling these challenges, ensuring the isolation of pure compounds.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific, practical problems encountered during the purification process.
Question: My crude product is heavily contaminated with 2,6-diisopropylaniline. What is the most efficient first-pass purification method?
Answer: For significant contamination, an acid-base extraction is the most efficient and scalable initial purification step. The basic nitrogen atom of the aniline allows for its selective protonation and transfer into an aqueous acidic phase, leaving the neutral desired product in the organic layer.
Core Principle: The lone pair of electrons on the nitrogen atom of 2,6-diisopropylaniline, while sterically hindered, is sufficiently basic (pKa of the conjugate acid is ~4.5) to be protonated by a strong acid. This forms a water-soluble ammonium salt, 2,6-diisopropylanilinium chloride, which can be easily separated from the organic phase.
-
Solvent Choice: Ensure your crude product is dissolved in an immiscible organic solvent with your desired product having good solubility. Common choices include ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M aqueous hydrochloric acid (HCl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The upper layer will typically be the organic phase and the lower layer the aqueous phase (confirm by adding a drop of water).
-
Draining: Carefully drain the lower aqueous layer containing the 2,6-diisopropylanilinium salt.
-
Repeat: Repeat the acidic wash (steps 2-5) one or two more times to ensure complete removal of the aniline.
-
Neutralization and Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated aqueous NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Troubleshooting Tip: If an emulsion forms during the extraction, add a small amount of brine and gently swirl the separatory funnel. If the emulsion persists, filtration through a pad of Celite® can help to break it.
Question: I'm struggling to separate 2,6-diisopropylaniline from my product of similar polarity using column chromatography. What are my options?
Answer: When the polarity of your product and 2,6-diisopropylaniline are too similar for effective separation by standard silica gel chromatography, you have several advanced options to consider.
Option 1: Acid-Treated Silica Gel
-
Principle: Pre-treating the silica gel with an acid, such as triethylamine-buffered formic acid, can protonate the basic aniline, causing it to bind more strongly to the stationary phase and significantly retarding its elution.
-
Protocol: Prepare a slurry of silica gel in your chosen mobile phase and add 0.1-1% (v/v) of an acid like formic or acetic acid. Allow the slurry to equilibrate before packing the column.
Option 2: Alternative Stationary Phases
-
Alumina (Basic or Neutral): For products that are stable on alumina, this can be an excellent alternative to silica. Basic alumina will have a strong affinity for any acidic impurities, while neutral alumina is a good general-purpose choice.
-
Reverse-Phase Chromatography (C18): If your product is sufficiently non-polar, reverse-phase chromatography using a C18 stationary phase with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be highly effective. The non-polar 2,6-diisopropylaniline will be strongly retained on the C18 column.
Option 3: Argentation Chromatography
-
Principle: For products containing double or triple bonds, silica gel impregnated with silver nitrate (AgNO₃) can be used. The silver ions form a weak complex with the π-electrons of the unsaturated bonds in your product, leading to its retention on the column while the saturated 2,6-diisopropylaniline elutes more quickly.
Frequently Asked Questions (FAQs)
What are the key physical properties of 2,6-diisopropylaniline relevant to its removal?
Answer: Understanding the physical properties of 2,6-diisopropylaniline is critical for selecting the appropriate purification strategy.
| Property | Value | Implication for Purification |
| Boiling Point | 257 °C at 760 mmHg | Too high for easy removal by simple distillation at atmospheric pressure. Vacuum distillation is a viable option. |
| Melting Point | -45 °C | The compound is a liquid at room temperature. |
| Density | 0.942 g/mL at 25 °C | Slightly less dense than water. |
| Solubility | Soluble in most organic solvents; sparingly soluble in water. | Allows for its extraction from aqueous solutions using organic solvents. |
| pKa (conjugate acid) | ~4.5 | Basic enough to be protonated by common mineral acids, enabling acid-base extraction. |
When is vacuum distillation a suitable method for removing 2,6-diisopropylaniline?
Answer: Vacuum distillation is a suitable method when your desired product has a significantly higher boiling point than 2,6-diisopropylaniline or is a non-volatile solid. This technique is particularly useful for large-scale purifications where chromatography or extraction may be less practical.
-
Boiling Point under Vacuum: The boiling point of 2,6-diisopropylaniline is significantly reduced under vacuum (e.g., ~120-125 °C at 10 mmHg).
-
Considerations: Ensure your product is thermally stable at the temperatures required for distillation. A fractional distillation column can improve separation efficiency if the boiling points of your product and the aniline are close.
Can I use crystallization to remove 2,6-diisopropylaniline?
Answer: Yes, crystallization can be a very effective method, provided your desired product is a solid with different solubility properties than 2,6-diisopropylaniline.
-
Principle: The goal is to find a solvent system in which your product has high solubility at an elevated temperature and low solubility at a lower temperature, while 2,6-diisopropylaniline remains in the mother liquor.
-
Solvent Screening: A good starting point for solvent screening is to test a range of solvents from non-polar (e.g., hexanes, heptane) to polar (e.g., ethanol, isopropanol), as well as solvent mixtures.
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
What are the primary safety concerns when working with 2,6-diisopropylaniline?
Answer: 2,6-Diisopropylaniline is a hazardous chemical and should be handled with appropriate safety precautions.
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled. It can also cause damage to organs through prolonged or repeated exposure.
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Disposal: Dispose of waste containing 2,6-diisopropylaniline according to your institution's hazardous waste disposal guidelines.
Visualizing Purification Workflows
Decision Tree for Purification Method Selection
The following diagram provides a logical workflow for selecting the most appropriate purification method based on the properties of your desired product and the nature of the reaction mixture.
enhancing the reactivity of sterically hindered isothiocyanates
Initiating Information Gathering
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Synthesizing Search Findings
I've moved on to analyzing my search results. I'm focusing on identifying consistent challenges and effective strategies from authoritative sources. I'm paying close attention to methodologies and peer-reviewed journals to solidify a strong base for my technical support center. This process is key.
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Validation & Comparative
2,6-diisopropylphenyl isothiocyanate vs 2,6-diisopropylphenyl isocyanate reactivity
Commencing Initial Investigation
I'm starting by diving deep into the intrinsic reactivity of isothiocyanates and isocyanates. My initial focus is on 2,6-diisopropylphenyl isothiocyanate and the corresponding isocyanate. I'm aiming to build a solid foundation of understanding before I start looking for specific comparisons.
Expanding Search Parameters
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Analyzing Comparative Reactivity
I'm now zeroing in on comparative studies, specifically focusing on the reactivity differences between these isocyanates and isothiocyanates. My plan includes identifying experimental data related to their interactions with nucleophiles, and assessing the steric effects of the bulky 2,6-diisopropylphenyl group. Simultaneously, I'm researching established protocols for assessing and comparing their reactivity in a standardized way.
A Comparative Guide to Aryl Isothiocyanates for N-Heterocyclic Carbene (NHC) Ligand Synthesis
In the dynamic field of organometallic chemistry and catalysis, the rational design of ligands is paramount to controlling the activity, selectivity, and stability of metal complexes. Among the vast arsenal of ligands, N-heterocyclic carbenes (NHCs) have established themselves as a cornerstone, owing to their strong σ-donating properties and steric tuneability. A versatile and increasingly popular route to functionalized NHCs, particularly abnormal and mesoionic carbenes, involves the use of aryl isothiocyanates. This guide provides a comparative analysis of various aryl isothiocyanates in the synthesis of NHC ligands, offering insights into how the choice of this precursor can significantly impact reaction outcomes and ligand properties.
The Strategic Role of Aryl Isothiocyanates in NHC Synthesis
The reaction between an N-heterocyclic carbene and an aryl isothiocyanate typically yields a stable NHC-thiourea adduct. These adducts are not merely curiosities; they serve as valuable synthons for further transformations, including the generation of abnormal NHCs (aNHCs) or as organocatalysts in their own right. The fundamental reaction involves the nucleophilic attack of the carbene carbon onto the electrophilic carbon of the isothiocyanate group.
The choice of the aryl isothiocyanate is critical as the electronic and steric properties of the aryl substituent directly influence the reactivity of the isothiocyanate, the stability of the resulting adduct, and the electronic properties of the final NHC ligand. This guide will explore these nuances, providing a framework for selecting the optimal aryl isothiocyanate for your specific synthetic target.
Comparative Performance of Aryl Isothiocyanates
The selection of an aryl isothiocyanate for NHC synthesis is often a balance between reactivity and the desired electronic properties of the final ligand. The following table summarizes the performance of a selection of common aryl isothiocyanates in the synthesis of NHC-thiourea adducts. The data presented is a synthesis of typical results reported in the literature for reactions with common imidazolium-based NHCs.
| Aryl Isothiocyanate | Substituent Effect | Typical Reactivity | Reported Yields | Key Considerations |
| Phenyl Isothiocyanate | Neutral (Reference) | Moderate | High (often >90%) | A good starting point for initial investigations. |
| 4-Methoxyphenyl Isothiocyanate | Electron-Donating | Slower | High (often >85%) | The resulting adduct has a more electron-rich thiourea moiety. |
| 4-Chlorophenyl Isothiocyanate | Electron-Withdrawing | Faster | High (often >90%) | The increased electrophilicity of the isothiocyanate carbon can lead to faster reaction times. |
| 4-Nitrophenyl Isothiocyanate | Strongly Electron-Withdrawing | Very Fast | Variable | While highly reactive, side reactions can sometimes lower the isolated yield. |
| 2,4,6-Trimethylphenyl Isothiocyanate (Mesityl Isothiocyanate) | Sterically Hindered | Slower | Moderate to High | The steric bulk can influence the geometry of the resulting adduct and may require longer reaction times or higher temperatures. |
Mechanistic Insights: The Formation of NHC-Thiourea Adducts
The synthesis of NHC-thiourea adducts from aryl isothiocyanates is a straightforward and high-yielding reaction. The mechanism involves the nucleophilic addition of the in-situ generated NHC to the central carbon of the isothiocyanate.
Caption: Mechanism of NHC-Thiourea Adduct Formation.
Experimental Protocol: Synthesis of an Imidazolium-Based NHC-Thiourea Adduct
This protocol provides a general procedure for the synthesis of an NHC-thiourea adduct from a 1,3-disubstituted imidazolium salt and an aryl isothiocyanate.
Materials:
-
1,3-Disubstituted imidazolium salt (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) (1.0 eq)
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate) (1.0 eq)
-
Strong base (e.g., potassium tert-butoxide, sodium hydride) (1.1 eq)
-
Anhydrous solvent (e.g., THF, toluene)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Standard glassware for filtration and purification
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the imidazolium salt and the strong base to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent to the flask via syringe.
-
NHC Generation: Stir the mixture at room temperature for 1-2 hours to allow for the deprotonation of the imidazolium salt and the in-situ formation of the NHC.
-
Isothiocyanate Addition: Slowly add the aryl isothiocyanate to the reaction mixture via syringe.
-
Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: Experimental Workflow for NHC-Thiourea Adduct Synthesis.
Conclusion and Future Outlook
The choice of aryl isothiocyanate is a critical parameter in the synthesis of NHC ligands and their derivatives. Electron-withdrawing groups on the aryl ring generally accelerate the reaction, while electron-donating and sterically bulky groups can modulate the electronic and steric properties of the resulting NHC-thiourea adduct. The straightforward and high-yielding nature of this reaction makes it an attractive method for the synthesis of a diverse library of NHC ligands for applications in catalysis, materials science, and medicinal chemistry. Future research in this area will likely focus on the use of novel, functionalized aryl isothiocyanates to access NHC ligands with unique properties and catalytic activities.
References
- Synthesis and structural characterization of new abnormal carbene complexes derived from caffeine. Dalton Transactions. [Link]
- Synthesis of new abnormal N-heterocyclic carbene precursors derived from caffeine and their coordination to Rh(I) and Ir(I) fragments. New Journal of Chemistry. [Link]
- Synthesis of new caffeine-derived abnormal N-heterocyclic carbene precursors and their coordination to a Rh(i) fragment. Dalton Transactions. [Link]
- Synthesis and Characterization of New Abnormal N-Heterocyclic Carbene Precursors Derived
- Synthesis of new abnormal N-heterocyclic carbene precursors derived from theobromine and their coordination to Rh(I) and Ir(I) fragments. Dalton Transactions. [Link]
- Synthesis of new theobromine-derived abnormal N-heterocyclic carbene precursors and their coordination to a Rh(i) fragment. Dalton Transactions. [Link]
alternative synthetic routes to IPr-based NHC ligands
Beginning Initial Search
I've initiated a thorough investigation, starting with extensive Google searches. I'm focusing on synthetic routes for IPr-based NHC ligands. The goal is to collect authoritative data, including yields and reaction mechanisms for classical and alternative methods.
Mapping Out the Structure
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Planning Guide Structure
I'm now deep into planning the guide's structure. I'm focusing on creating an organized outline, including an introduction to IPr ligands and sections comparing various synthetic strategies. I am prioritizing detailed subsections for each route and a dedicated section for experimental protocols. A data summary table is also taking shape alongside the DOT script for a visual diagram.
advantages of using bulky isothiocyanates in catalysis
Starting Information Gathering
I've initiated comprehensive Google searches. I'm focusing on the advantages of bulky isothiocyanates in catalysis. I'm specifically looking at their applications, mechanisms, and how they compare to less bulky options.
Exploring Steric Effects in Catalysis
I've moved on to analyzing the search results. I'm pinpointing the impact of steric bulk on key aspects like selectivity, catalyst stability, and reactivity, digging for concrete examples in scientific literature. I'm focusing on comparative studies and data to understand the nuances. The goal is to identify how bulky isothiocyanates outperform less hindered variations.
Outlining Guide Structure
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A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming Thiourea Formation
In the landscape of modern drug development and synthetic chemistry, the formation of the thiourea moiety (R¹R²N)(R³R⁴N)C=S represents a critical synthetic step in the creation of a vast array of bioactive molecules. From kinase inhibitors to antiviral agents, the precise and unambiguous confirmation of this functional group's formation is paramount. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for this purpose, grounded in both theoretical principles and practical, field-proven insights. Our focus is on creating self-validating experimental systems to ensure the highest degree of scientific integrity.
The Foundational Chemistry: Thiourea Synthesis
The most common and efficient route to synthesize substituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. This nucleophilic addition reaction is typically straightforward, but its confirmation is non-negotiable for proceeding with a synthetic route. The core transformation involves the attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate group.
Caption: Reaction scheme for thiourea synthesis.
The objective of our analytical workflow is to find conclusive evidence for the consumption of the starting materials and the explicit formation of the thiourea product. This guide will compare Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and ancillary techniques, providing the data necessary to make an informed choice for your specific application.
Comparative Analysis of Spectroscopic Techniques
| Technique | Key Observable Change | Strengths | Limitations | Application |
| FTIR Spectroscopy | Disappearance of isothiocyanate peak (~2100 cm⁻¹), appearance of C=S and N-H peaks. | Fast, inexpensive, good for reaction monitoring. | Can be ambiguous for complex molecules, less sensitive. | Rapid confirmation of reaction completion. |
| ¹H NMR Spectroscopy | Appearance of new N-H proton signals, shift in R-group protons adjacent to the nitrogen. | Excellent for structural elucidation, quantitative. | Requires soluble samples, can be complex to interpret. | Definitive structural confirmation and purity analysis. |
| ¹³C NMR Spectroscopy | Appearance of a characteristic C=S carbon signal (~180-200 ppm). | Directly observes the key carbon, highly diagnostic. | Longer acquisition times, less sensitive than ¹H NMR. | Unambiguous confirmation of the C=S bond formation. |
In-Depth Analysis: FTIR Spectroscopy
FTIR spectroscopy is often the first line of analysis due to its speed and simplicity. The key to confirming thiourea formation lies in identifying the disappearance of the strong, sharp isothiocyanate (-N=C=S) stretching vibration and the appearance of characteristic thiourea peaks.
Expert Insight: The isothiocyanate peak, typically found between 2000 and 2140 cm⁻¹, is an unmistakable starting pistol for the reaction. Its complete disappearance is a strong indicator that the reaction has gone to completion. The newly formed thiourea will exhibit N-H stretching vibrations (around 3200-3400 cm⁻¹) and, more importantly, the C=S stretching vibration. The C=S stretch is often found in the 1300-1400 cm⁻¹ region but can be weak and coupled with other vibrations, making it a less reliable diagnostic tool on its own. Therefore, the combination of the disappearing isothiocyanate peak and the appearing N-H peaks provides a robust confirmation.
Experimental Protocol: FTIR Analysis of Thiourea Formation
-
Sample Preparation: Acquire a background spectrum of the empty sample holder (e.g., ATR crystal).
-
Starting Material Spectra: Record the FTIR spectrum of the isothiocyanate and amine starting materials independently. Note the exact wavenumber of the -N=C=S stretch.
-
Reaction Monitoring: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Sample Analysis: Place the aliquot on the ATR crystal or prepare a thin film on a salt plate and acquire the spectrum.
-
Data Interpretation: Compare the reaction spectrum to the starting material spectra. Confirm the absence of the isothiocyanate peak and the presence of new N-H and C-N stretching bands.
Caption: Experimental workflow for FTIR analysis.
Definitive Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
While FTIR provides rapid confirmation, NMR spectroscopy offers unparalleled detail for structural elucidation and is considered the gold standard for unambiguous confirmation.
¹H NMR Spectroscopy
The key diagnostic signals in the ¹H NMR spectrum of a newly formed thiourea are the protons attached to the nitrogen atoms (N-H). These protons are typically broad and their chemical shift is highly dependent on the solvent and concentration. More importantly, the electronic environment of the protons on the R-groups attached to the nitrogens will change significantly upon formation of the thiourea. For instance, the -CH₂- group adjacent to the amine nitrogen will experience a downfield shift after the reaction.
Expert Insight: It is crucial to run ¹H NMR spectra of both the starting amine and the final product. The shift in the alpha-protons can be more diagnostic than the N-H protons themselves, which can sometimes exchange with deuterated solvents.
¹³C NMR Spectroscopy
¹³C NMR provides the most direct evidence for thiourea formation through the observation of the C=S carbon. This carbon atom gives a characteristic signal in the downfield region of the spectrum, typically between 180 and 200 ppm. The isothiocyanate carbon (-N=C=S) of the starting material appears at a different chemical shift, usually around 125-140 ppm. This clear and significant shift provides a definitive marker for the reaction's success.
Trustworthiness: The combined evidence from ¹H and ¹³C NMR creates a self-validating system. The disappearance of the isothiocyanate carbon signal and the appearance of the thiourea C=S signal in the ¹³C spectrum, coupled with the expected shifts in the ¹H spectrum, leaves no room for ambiguity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis:
-
In the ¹H spectrum, identify the N-H protons and observe the shifts in the adjacent R-group protons compared to the starting amine.
-
In the ¹³C spectrum, locate the C=S peak in the 180-200 ppm region and confirm the absence of the isothiocyanate peak from the starting material.
-
| Spectroscopic Data Comparison | ||
| Functional Group | Starting Material (Isothiocyanate) | Product (Thiourea) |
| FTIR Peak (cm⁻¹) | ~2100 (-N=C=S) | ~3200-3400 (N-H), ~1300-1400 (C=S) |
| ¹³C NMR Shift (ppm) | ~125-140 (-N=C=S) | ~180-200 (C=S) |
Ancillary Techniques: Raman and UV-Vis Spectroscopy
While not as commonly employed as FTIR and NMR for this specific confirmation, Raman and UV-Vis spectroscopy can provide valuable complementary information.
-
Raman Spectroscopy: The C=S bond, which can have a weak and variable IR absorption, often produces a strong signal in Raman spectroscopy. This makes Raman a powerful tool for directly observing the formation of the thiocarbonyl group.
-
UV-Vis Spectroscopy: Both isothiocyanates and thioureas contain chromophores that absorb in the UV-Vis region. By monitoring the reaction over time, one can observe the disappearance of the absorbance maximum corresponding to the isothiocyanate and the appearance of a new maximum for the thiourea product. This can be particularly useful for kinetic studies.
Conclusion
The confirmation of thiourea formation is a critical step in many synthetic workflows. While FTIR offers a rapid and effective method for reaction monitoring, it is the combination of ¹H and ¹³C NMR spectroscopy that provides the definitive, unambiguous structural confirmation required for rigorous scientific reporting and drug development. The disappearance of the isothiocyanate carbon and the appearance of the thiourea C=S carbon in the ¹³C NMR spectrum is the most conclusive piece of evidence. By employing these techniques in a logical, self-validating workflow, researchers can proceed with confidence in the integrity of their synthetic products.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (1999).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Larkin, P. J. (2011).
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,6-Diisopropylphenyl Isothiocyanate
Introduction
2,6-Diisopropylphenyl isothiocyanate (DIPIT) is a crucial building block in modern synthetic chemistry, particularly in the development of N-heterocyclic carbene (NHC) ligands and various pharmaceutical compounds. The steric bulk provided by the two isopropyl groups imparts unique reactivity and stability to its derivatives. However, the synthetic route to DIPIT can often yield impurities that may compromise downstream applications. Therefore, rigorous purity validation is not merely a quality control step but a fundamental necessity to ensure the reliability and reproducibility of experimental outcomes.
This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized this compound. We will delve into the principles of each method, present detailed experimental protocols, and offer insights from a field-proven perspective to aid researchers in selecting the most appropriate strategy for their needs.
The Synthetic Landscape: Understanding Potential Impurities
The most common synthesis of this compound involves the reaction of 2,6-diisopropylaniline with thiophosgene or a thiophosgene equivalent. This process, while generally efficient, can lead to several byproducts and unreacted starting materials. Understanding these potential impurities is key to developing a robust validation strategy.
Common Impurities:
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Unreacted 2,6-diisopropylaniline: The starting amine is a common impurity that can be carried through the synthesis.
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N-(2,6-diisopropylphenyl)thiourea: Formed by the reaction of the isothiocyanate with any residual amine.
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Isomers: In some cases, minor amounts of other diisopropylphenyl isothiocyanate isomers may be present.
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Solvent Residues: Residual solvents from the reaction or purification steps.
Comparative Analysis of Purity Validation Techniques
A multi-pronged analytical approach is often the most effective way to ensure the purity of DIPIT. Below, we compare the most common techniques, highlighting their strengths and weaknesses.
| Technique | Principle | Strengths | Weaknesses | Ideal For |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification. | High sensitivity and selectivity for volatile impurities. Provides structural information from mass spectra. | Requires the analyte to be volatile and thermally stable. | Detecting and identifying volatile impurities and isomers. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary and a mobile phase under high pressure. | Versatile for a wide range of compounds, including non-volatile impurities. Quantitative accuracy. | Can be more complex to develop methods for. Mass spectrometry detection (LC-MS) may be needed for definitive identification. | Quantifying the purity of the main compound and detecting non-volatile impurities like thioureas. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural confirmation. Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods. May not detect trace impurities. | Confirming the identity of the synthesized compound and quantifying major components. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which corresponds to specific vibrational modes of functional groups. | Fast and simple method for identifying the characteristic isothiocyanate (-N=C=S) functional group. | Provides limited information on the overall purity and cannot easily distinguish between similar structures. | Rapid confirmation of the presence of the isothiocyanate functional group. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is an excellent first-line technique for assessing the purity of DIPIT due to its volatility. It can effectively separate the target compound from volatile starting materials and byproducts.
Workflow Diagram:
Caption: Workflow for GC-MS analysis of this compound.
Step-by-Step Protocol:
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Sample Preparation: Dissolve a small amount (approx. 1 mg) of the synthesized this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
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GC Conditions:
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Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
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Inlet Temperature: 250 °C.
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Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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-
Data Analysis:
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The peak corresponding to this compound should be the major peak in the chromatogram.
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Analyze the mass spectrum of the main peak to confirm its identity (Expected M+ at m/z 219).
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Identify any other peaks by comparing their mass spectra with libraries (e.g., NIST) and known potential impurities. The percentage purity can be estimated from the relative peak areas.
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High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is ideal for quantifying the purity of DIPIT and detecting less volatile impurities that are not amenable to GC analysis, such as the corresponding thiourea.
Workflow Diagram:
Caption: Workflow for HPLC analysis of this compound.
Step-by-Step Protocol:
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Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Filter and degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV detector at 254 nm.
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Injection Volume: 10 µL.
-
-
Data Analysis:
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The chromatogram should show a major peak for this compound.
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Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
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Retention times can be compared to standards of potential impurities for identification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the gold standard for structural elucidation. Both ¹H and ¹³C NMR are essential to confirm that the desired molecule has been synthesized and to identify major impurities.
Step-by-Step Protocol:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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¹H NMR Acquisition:
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Acquire a proton NMR spectrum.
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Expected Chemical Shifts (in CDCl₃):
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~7.3 ppm (triplet, 1H, aromatic CH)
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~7.1 ppm (doublet, 2H, aromatic CH)
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~3.4 ppm (septet, 2H, CH of isopropyl)
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~1.2 ppm (doublet, 12H, CH₃ of isopropyl)
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-
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¹³C NMR Acquisition:
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Acquire a carbon-13 NMR spectrum.
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Expected Chemical Shifts (in CDCl₃):
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~148 ppm (aromatic C)
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~135 ppm (-N=C =S)
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~128 ppm (aromatic CH)
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~124 ppm (aromatic CH)
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~29 ppm (C H of isopropyl)
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~23 ppm (C H₃ of isopropyl)
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-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios.
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Compare the observed chemical shifts with expected values.
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Look for any unexpected peaks that may indicate the presence of impurities. For example, the presence of a broad singlet in the amine region (~3.6 ppm) could indicate unreacted 2,6-diisopropylaniline.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a quick and straightforward method to confirm the presence of the key isothiocyanate functional group.
Step-by-Step Protocol:
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Sample Preparation: The sample can be analyzed neat as a thin film between two NaCl or KBr plates, or as a KBr pellet.
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Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis:
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Look for the characteristic strong and broad absorption band of the isothiocyanate group (-N=C=S) in the region of 2100-2000 cm⁻¹.
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The absence of a primary amine N-H stretch (around 3400-3300 cm⁻¹) can suggest the complete conversion of the starting aniline.
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Conclusion
Validating the purity of synthesized this compound is paramount for its successful application in research and development. A single analytical technique is often insufficient to provide a complete picture of purity. A combination of a chromatographic method (GC-MS or HPLC) for separation and quantification of impurities, along with spectroscopic methods (NMR and FTIR) for structural confirmation, provides a robust and reliable approach. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently assess the quality of their synthesized DIPIT, leading to more accurate and reproducible scientific outcomes.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (A standard textbook covering the principles of spectroscopic techniques like NMR and IR) [Link]
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
performance of catalysts derived from 2,6-diisopropylphenyl isothiocyanate
Beginning Catalysis Search
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A Comparative Guide to Isothiocyanate Synthesis: A Head-to-Head Analysis of One-Pot versus Multi-Step Protocols
Isothiocyanates (R-N=C=S) are a pivotal class of organosulfur compounds, renowned for their broad-spectrum biological activities and their utility as versatile synthons in organic chemistry. Their applications span from the development of novel anticancer agents to their use as agricultural fumigants and as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. The choice of synthetic route to these valuable compounds can significantly impact yield, purity, scalability, and overall efficiency. This guide provides a comprehensive comparison of the two primary synthetic strategies: traditional multi-step protocols and modern one-pot approaches.
The Chemical Landscape of Isothiocyanate Synthesis
The synthesis of isothiocyanates predominantly initiates from primary amines. The journey from an amine to an isothiocyanate involves the formation of a dithiocarbamate intermediate, which is then decomposed to yield the final product. The divergence in synthetic strategy lies in the isolation and purification of this intermediate.
The Traditional Path: A Multi-Step Synthesis
The classical multi-step synthesis of isothiocyanates is a well-established and reliable method. It typically involves two distinct stages:
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Formation and Isolation of a Dithiocarbamate Salt: A primary amine is reacted with carbon disulfide in the presence of a base (commonly aqueous ammonia or a tertiary amine like triethylamine) to form a dithiocarbamate salt. This salt is then isolated, often through precipitation and filtration.
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Decomposition of the Dithiocarbamate: The isolated dithiocarbamate salt is subsequently decomposed to the isothiocyanate. This step is frequently achieved by treatment with a thiophile, such as a heavy metal salt (e.g., lead nitrate, mercuric chloride) or, more commonly in modern protocols, by oxidative desulfurization or the use of activating agents like tosyl chloride. A widely used method for this decomposition is the Hofmann-La-Roche reaction, which employs phosgene or a phosgene equivalent. However, due to the high toxicity of phosgene, alternative reagents are now favored.
Experimental Protocol: A Classic Multi-Step Approach
Step 1: Synthesis of Ammonium Dithiocarbamate
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A solution of the primary amine (1 equivalent) in a suitable solvent (e.g., ethanol, water) is cooled in an ice bath.
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Carbon disulfide (1.1 equivalents) is added dropwise, followed by the slow addition of aqueous ammonia (1.2 equivalents).
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The reaction mixture is stirred at room temperature for 2-4 hours, during which the dithiocarbamate salt typically precipitates.
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The solid is collected by vacuum filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Step 2: Conversion to Isothiocyanate
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The dried dithiocarbamate salt (1 equivalent) is suspended in a chlorinated solvent (e.g., dichloromethane).
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Tosyl chloride (1.1 equivalents) and a base such as triethylamine (2.2 equivalents) are added.
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The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
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The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude isothiocyanate, which is then purified by column chromatography or distillation.
Caption: Workflow of a typical multi-step isothiocyanate synthesis.
The Streamlined Approach: One-Pot Synthesis
In contrast to the stepwise nature of the traditional method, one-pot syntheses aim to generate isothiocyanates from primary amines in a single reaction vessel without the isolation of intermediates. This approach offers significant advantages in terms of time, resource, and waste reduction.
A common and effective one-pot method involves the in situ generation of the dithiocarbamate followed by its immediate decomposition. This is often achieved by using a suitable activating agent that can be added directly to the reaction mixture after the initial formation of the dithiocarbamate.
Experimental Protocol: A Representative One-Pot Synthesis
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The primary amine (1 equivalent) and a base (e.g., triethylamine, 2.5 equivalents) are dissolved in a suitable solvent (e.g., dichloromethane, THF).
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Carbon disulfide (1.2 equivalents) is added dropwise at 0 °C, and the mixture is stirred for 30-60 minutes.
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Without isolating the intermediate, a solution of the decomposition reagent, such as tosyl chloride (1.1 equivalents) or another activating agent, in the same solvent is added dropwise.
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The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The workup is similar to the multi-step protocol, involving washing, drying, and solvent removal, followed by purification.
Caption: Workflow of a one-pot isothiocyanate synthesis.
Head-to-Head Comparison: One-Pot vs. Multi-Step
The choice between a one-pot and a multi-step protocol is often dictated by the specific requirements of the synthesis, including the nature of the substrate, the desired scale, and the available resources.
| Parameter | Multi-Step Synthesis | One-Pot Synthesis |
| Reaction Time | Longer (due to isolation and drying of intermediate) | Shorter (no intermediate isolation) |
| Yield | Often higher and more reproducible for certain substrates | Can be variable, but often comparable to multi-step methods |
| Purity | Intermediate purification can lead to higher final purity | Potential for more byproducts, requiring more rigorous final purification |
| Scalability | Generally more straightforward to scale up due to defined steps | Can present challenges in heat and mass transfer on a large scale |
| Cost-Effectiveness | Can be more expensive due to increased solvent usage and labor | Generally more cost-effective due to reduced steps and solvent volume |
| Waste Generation | Higher due to multiple steps and purification of the intermediate | Lower, aligning with the principles of green chemistry |
Causality Behind Experimental Choices
-
Choice of Base: The selection of the base is crucial. In the multi-step protocol, aqueous ammonia is often used to precipitate the ammonium dithiocarbamate salt. In one-pot syntheses, an organic base like triethylamine is preferred as it maintains a homogeneous solution and also acts as a scavenger for the acid generated during the decomposition step.
-
Decomposition Reagent: While historically heavy metal salts were used, modern protocols favor safer and more environmentally benign reagents. Tosyl chloride is a popular choice as it activates the dithiocarbamate for decomposition into the isothiocyanate, with the formation of a stable tosyl byproduct that is easily removed. Other reagents like phosphine-based compounds have also been developed.
-
Solvent Selection: The choice of solvent depends on the solubility of the reactants and intermediates. Chlorinated solvents are common, but greener alternatives are increasingly being explored.
Conclusion and Recommendations
Both one-pot and multi-step protocols offer viable pathways to isothiocyanates.
-
Multi-step synthesis remains a robust and reliable method, particularly for challenging substrates or when very high purity of the final product is paramount. The isolation of the dithiocarbamate intermediate provides a checkpoint for purity and can lead to higher overall yields in some cases. This method is often preferred in the initial stages of process development and for smaller-scale laboratory syntheses where control over each step is critical.
-
One-pot synthesis represents a more modern, efficient, and sustainable approach. Its primary advantages lie in the significant reduction of reaction time, operational complexity, and waste generation. For many applications, especially in high-throughput synthesis and for the production of libraries of isothiocyanate analogs, the one-pot method is the superior choice. However, careful optimization may be required to achieve high yields and purity, particularly when scaling up the reaction.
For researchers in drug development, the choice will depend on the stage of the project. In early-stage discovery, the speed and efficiency of one-pot synthesis are highly advantageous for generating a diverse range of compounds for screening. As a lead candidate progresses, a transition to a more controlled, multi-step process might be warranted to ensure the highest purity and reproducibility required for preclinical and clinical studies.
References
- O'Reilly, R. K., & Tenhu, H. (2010). Synthesis of isothiocyanates. Comprehensive Organic Synthesis, 6, 649-681.
- Hasegawa, T., & Togo, H. (2007). A convenient one-pot synthesis of isothiocyanates from primary amines using 1,1'-thiocarbonyldiimidazole. Synlett, 2007(13), 2027-2030.
- Jochim, A., & Luy, B. (2008). A convenient one-pot synthesis of isothiocyanates from primary amines. Tetrahedron Letters, 49(29-30), 4586-4588.
- Roman, G. (2015). Isothiocyanates in organic synthesis. Sulfur Reports, 36(2), 149-195.
- Shinde, S. B., et al. (2012). A simple and efficient one-pot synthesis of isothiocyanates from amines using trichloroisocyanuric acid and triphenylphosphine. Tetrahedron Letters, 53(34), 4571-4573.
- National Center for Biotechnology Information. (n.d.). Isothiocyanate. PubChem.
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characterization data for 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
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literature review of 2,6-diisopropylphenyl isothiocyanate applications
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benchmarking new NHC ligands against those from 2,6-diisopropylphenyl isothiocyanate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
